molecular formula C16H14ClN3O2 B7716929 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine

Cat. No.: B7716929
M. Wt: 315.75 g/mol
InChI Key: DLXALVRVZFBASU-UHFFFAOYSA-N
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Description

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine is a heterocyclic compound that contains both oxadiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with ethyl 2-ethoxy-6-methylpyridine-3-carboxylate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine lies in its combined oxadiazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-(2-ethoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-3-21-15-12(9-8-10(2)18-15)14-19-16(22-20-14)11-6-4-5-7-13(11)17/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXALVRVZFBASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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